molecular formula C11H13ClF2N2 B2535635 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 2174000-29-2

1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No.: B2535635
CAS No.: 2174000-29-2
M. Wt: 246.69
InChI Key: XYYYSJUBIOIMAT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride , reflecting its structural features:

  • A 1H-indole core substituted with fluorine atoms at positions 5 and 6.
  • A propan-2-amine side chain attached to the indole’s 3-position.
  • A hydrochloride salt formed via protonation of the primary amine.

The molecular formula is C₁₁H₁₃ClF₂N₂ , with a molar mass of 246.68 g/mol . The formula aligns with the presence of:

  • 11 carbon atoms (9 from indole + 2 from the propylamine chain).
  • Two fluorine atoms at the 5,6-positions.
  • One chlorine atom from the hydrochloride counterion.

Structural confirmation is supported by SMILES notation : CC(Cc1c[nH]c2c1cc(F)c(c2)F)N.Cl, which encodes the indole backbone, fluorine substitutions, and protonated amine.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous fluorinated indole derivatives provide insights:

  • Fluorine substitution induces planar distortions in the indole ring due to its high electronegativity. In 5,6-difluoroindole systems, the C–F bond lengths (~1.35 Å) and F–C–C angles (~120°) align with sp² hybridization.
  • The propan-2-amine side chain adopts a gauche conformation to minimize steric clashes between the indole’s NH group and the amine.
  • Hydrogen bonding between the protonated amine (N–H⁺) and chloride ion (Cl⁻) likely stabilizes the crystal lattice, as seen in related hydrochlorides like α-methyltryptamine HCl (N···Cl distance: ~3.1 Å).

Table 1: Inferred geometric parameters for 5,6-difluoroindole systems

Parameter Value Source
C–F bond length 1.35 Å
F–C–C angle 120°
Amine-Cl⁻ distance ~3.1 Å

Protonation State Analysis of the Amine Hydrochloride Salt

The primary amine (pKa ~9.5–10.5 for analogous α-methyltryptamines) is fully protonated at physiological pH, forming a stable aminium chloride salt . Key evidence includes:

  • Ionic character : The hydrochloride salt enhances water solubility, consistent with protonation.
  • Spectroscopic data : In related compounds (e.g., 5-fluoro-α-methyltryptamine HCl), IR spectra show N–H⁺ stretches at ~2500–3000 cm⁻¹ and a Cl⁻ counterion peak at ~600 cm⁻¹.
  • Thermal stability : Hydrochloride salts of fluorinated tryptamines decompose at higher temperatures (>200°C) compared to free bases, reflecting ionic lattice stability.

Electronic Effects of 5,6-Difluoro Substitution on Indole Aromaticity

The 5,6-difluoro substitution significantly alters the indole’s electronic structure:

  • Aromaticity modulation :
    • Fluorine’s −I effect reduces electron density in the indole’s π-system, decreasing resonance stabilization.
    • NICS(1) values (nucleus-independent chemical shift) for difluoroindoles are ~−8 ppm vs. ~−10 ppm for unsubstituted indole, indicating reduced aromaticity.
  • Directional effects on reactivity :

    • Electron withdrawal at C5 and C6 deactivates the indole toward electrophilic substitution at these positions.
    • Increased electrophilicity at C4 and C7, as shown by Fukui function calculations for similar systems.
  • Impact on amine basicity :

    • The electron-withdrawing fluorines lower the amine’s pKa by ~0.5 units compared to non-fluorinated analogs (e.g., α-methyltryptamine pKa = 9.96).

Table 2: Electronic effects of 5,6-difluoro substitution

Property Non-fluorinated Indole 5,6-Difluoro Indole
π-electron density High Reduced
Electrophilic sites C3, C2 C4, C7
Amine pKa ~10.5 ~9.5–10.0

Properties

IUPAC Name

1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.ClH/c1-6(14)2-7-5-15-11-4-10(13)9(12)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYSJUBIOIMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC(=C(C=C21)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the amine side chain and its conversion to the hydrochloride salt . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.

Chemical Reactions Analysis

1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to serotonin suggests possible interactions with serotonin receptors, making it a candidate for research into antidepressants and anxiolytics.

Case Study: Serotonin Receptor Modulation

Research has indicated that compounds similar to 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride can act as selective serotonin reuptake inhibitors (SSRIs). A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the indole structure can enhance receptor affinity and selectivity, which is crucial for developing effective antidepressants .

Neuroscience Research

In neuroscience, this compound is being investigated for its role in modulating neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This modulation can have implications for treating conditions such as schizophrenia and bipolar disorder.

Case Study: Neuropharmacological Effects

A recent study highlighted the neuropharmacological effects of indole derivatives on animal models of depression. The findings suggested that this compound exhibited significant antidepressant-like effects in rodent models, indicating its potential as a novel therapeutic agent .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex indole derivatives. Its ability to undergo various chemical reactions makes it useful in synthesizing compounds with diverse biological activities.

Synthetic Route Example

The synthesis typically involves:

  • Starting Material: 5,6-difluoroindole.
  • Reagent: Propan-2-amine.
  • Reaction Conditions: The reaction is often conducted under reflux conditions with appropriate catalysts to facilitate the formation of the amine hydrochloride salt.

This method allows for high yields and purity of the desired product, which is crucial for further applications .

Industrial Applications

Beyond medicinal uses, this compound has applications in the production of dyes and pigments due to its unique chemical structure. The indole framework is known for providing vibrant colors and stability in various industrial formulations.

Market Analysis Table

Application AreaDescriptionMarket Potential
Medicinal ChemistryAntidepressant and anxiolytic researchHigh
NeuroscienceModulation of neurotransmitter systemsModerate
Organic SynthesisBuilding block for complex indole derivativesHigh
Industrial ChemicalsProduction of dyes and pigmentsModerate

Mechanism of Action

The mechanism of action of 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoro groups on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Indole Ring) Amine Position CAS Number Reference
1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride (Target) C₁₁H₁₃ClF₂N₂ 246.69 5-F, 6-F Propan-2-amine 2174000-29-2
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₁ClF₂N₂ 232.66 5-F, 6-F Ethan-1-amine 2044713-90-6
2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride C₁₁H₁₄ClFN₂ 228.70 6-F Propan-1-amine 2060063-30-9
(S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride C₁₁H₁₃Cl₂FN₂ 263.14 5-F, 6-Cl Propan-2-amine 1788036-24-7
1-(5-Methoxy-1H-indol-3-yl)propan-2-amine hydrochloride C₁₂H₁₆ClFN₂O 258.73* 5-OCH₃ Propan-2-amine N/A
1-(4-Fluorophenyl)propan-2-amine hydrochloride (Phenyl analog) C₉H₁₁ClFN 195.65* N/A (Phenyl ring: 4-F) Propan-2-amine 3706-26-1

*Calculated based on molecular formula.

Key Differences and Implications

Halogenation Patterns
  • Target Compound: The 5,6-difluoro substitution enhances lipophilicity and metabolic stability compared to mono-halogenated analogs like 2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride . Fluorine’s electron-withdrawing effects may also influence receptor binding affinity in medicinal chemistry applications.
  • Chlorine Substitution : The (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride introduces a chlorine atom, increasing molecular weight and steric bulk. Chlorine’s larger atomic radius and polarizability could alter binding kinetics or solubility .
Carbon Chain Length and Amine Position
  • Ethane vs.
  • Propan-1-amine vs. Propan-2-amine : The position of the amine group (primary vs. secondary) affects hydrogen-bonding capacity and solubility. Propan-2-amine derivatives may exhibit better membrane permeability due to reduced polarity .
Aromatic Ring Modifications
  • Indole vs. Phenyl : The phenyl analog (1-(4-Fluorophenyl)propan-2-amine hydrochloride) lacks the indole’s heterocyclic nitrogen, significantly altering electronic properties and receptor interactions. Indole derivatives generally exhibit higher affinity for serotonin-related targets .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are critical in synthesizing bioactive molecules. For example, (S)-1-(6-Chloro-5-fluoro-1H-indol-3-yl)propan-2-amine hydrochloride may serve as a precursor for kinase inhibitors .
  • Regulatory Standards : Compounds like 1-(4-Fluorophenyl)propan-2-amine hydrochloride are used as impurity reference standards in pharmaceutical quality control, as highlighted in regulatory guidelines .
  • Structure-Activity Relationships (SAR) : Systematic comparisons of halogenation and chain length help optimize drug candidates for improved pharmacokinetics and target engagement .

Biological Activity

1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications. This compound, specifically, has garnered interest due to its unique structural features, which may enhance its biological activity compared to other indole derivatives.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorinated indole ring attached to a propan-2-amine moiety. The presence of fluorine atoms is significant as it can influence the compound's reactivity and biological properties.

Property Details
IUPAC Name 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine; hydrochloride
CAS Number 2174000-29-2
Molecular Formula C11H12F2N2Cl
Molecular Weight 248.68 g/mol

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. Studies have shown that certain indole compounds can selectively inhibit the growth of cancer cells while sparing normal cells. For example, some analogs have exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, with some studies reporting inhibition rates exceeding 70% compared to standard treatments .

Neuroprotective Effects

Emerging research suggests that certain indole derivatives may have neuroprotective effects, potentially relevant in conditions such as Alzheimer's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds exert their protective effects .

Case Study: Anticancer Efficacy

A study evaluating various indole derivatives for anticancer activity found that specific substitutions on the indole ring significantly affected their potency against A549 lung cancer cells. Compounds with difluorination showed enhanced efficacy compared to their mono-fluorinated counterparts .

Table of Biological Activities

Activity Type Tested Compound MIC/IC50 Values Reference
AntibacterialIndole Derivative AMIC: 40 µg/mL
AnticancerIndole Derivative BIC50: 10 µM
Anti-inflammatoryIndole Derivative CInhibition: 78% (TNF-alpha)

Q & A

Q. What synthetic routes and characterization methods are recommended for 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride?

Answer:

  • Synthesis : A common approach involves nucleophilic substitution or reductive amination using 5,6-difluoroindole precursors. For example, coupling 5,6-difluoro-1H-indole-3-carbaldehyde with propan-2-amine under reducing conditions (e.g., NaBH4 or Pd/C hydrogenation), followed by HCl salt formation .
  • Characterization : Use NMR (¹H/¹³C, 19F) to confirm fluorine positions and amine protonation. Mass spectrometry (LC-MS or HRMS) validates molecular weight (C₁₁H₁₃ClF₂N₂, 246.69 g/mol). X-ray crystallography (via SHELX programs) resolves stereochemistry and salt formation .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

Answer:

  • Purity : HPLC-UV (≥95% purity) with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA). Validate with certified reference standards (e.g., EP/Pharmaceutical Reference Standards) .
  • Structural Confirmation : Combine FT-IR for functional groups (e.g., amine NH stretch ~3300 cm⁻¹), elemental analysis for Cl/F content, and LC-MS/MS for fragmentation patterns .

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Use desiccants to prevent hydrolysis .
  • Handling : Wear PPE (gloves, goggles) under fume hoods. Avoid ignition sources (flammable HCl byproducts). Follow GHS codes: P201 (pre-lab SOPs), P210 (fire hazards) .

Advanced Research Questions

Q. How can receptor binding assay discrepancies be addressed for this compound?

Answer:

  • Variables : Buffer pH (7.4 vs. 6.8), temperature (4°C vs. 37°C), and radioligand choice (e.g., [³H]-LSD for 5-HT2A vs. [³H]-ketanserin). Use orthogonal assays (e.g., calcium flux, BRET) to confirm activity .
  • Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations. Account for non-specific binding via negative controls (e.g., BW723C86 as a 5-HT2B antagonist) .

Q. How to design an in vitro metabolic stability study for this compound?

Answer:

  • Assay Setup : Incubate with liver microsomes (human/rat) in NADPH-supplemented PBS. Use LC-MS/MS to quantify parent compound depletion over time (t₁/₂ calculation) .
  • Metabolite ID : Employ high-resolution MS (Orbitrap) and isotopic pattern matching. Compare fragmentation to known Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What computational strategies predict the compound’s interaction with serotonin receptors?

Answer:

  • Docking : Use AutoDock Vina with 5-HT2A/2B crystal structures (PDB: 6WGT, 6WGU). Optimize protonation states (amine group at pH 7.4) and validate with MD simulations (GROMACS) .
  • SAR Insights : Compare to structural analogs (e.g., 5F-AMT, Ortetamine HCl) to identify critical substituents (5,6-difluoro vs. 5-fluoro) for receptor selectivity .

Q. How to resolve contradictions in pharmacological data across different experimental models?

Answer:

  • Model Selection : Validate in cell lines (e.g., HEK293T overexpressing 5-HT receptors) vs. primary neurons. Control for endogenous receptor expression (qPCR/WB) .
  • Data Normalization : Use Z-factor to assess assay robustness. Include positive controls (e.g., DOI for 5-HT2A agonism) and blinded replicates to minimize bias .

Methodological Notes

  • Structural Analogs : Compare 5,6-difluoro substitution to 5F-AMT () and Ortetamine HCl () for SAR-driven optimization.
  • Impurity Profiling : Cross-reference EP/Pharmaceutical Reference Standards () to identify synthesis byproducts (e.g., dehalogenated impurities).

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